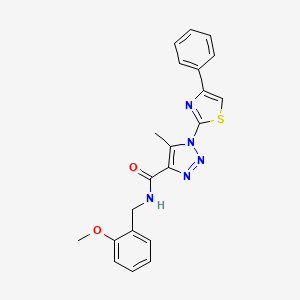

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

説明

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-19(20(27)22-12-16-10-6-7-11-18(16)28-2)24-25-26(14)21-23-17(13-29-21)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJDWMCCUMGXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea and a haloketone.

Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the appropriate benzyl and carboxamide groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Applications

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity Evaluation

A study highlighted the synthesis of 1,2,3-triazole derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard drugs like doxorubicin and 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Doxorubicin | 5.0 |

| Compound 9 | HCT-116 | 2.6 | 5-Fluorouracil | 4.0 |

| Compound 9 | HepG2 | 1.4 | Pemetrexed | 7.26 |

Antimicrobial Applications

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity Screening

In vitro studies demonstrated that several synthesized triazole derivatives exhibited significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL against these pathogens .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound X | E. coli | 12.5 |

| Compound Y | S. aureus | 15.0 |

Antitubercular Activity

Given the ongoing global challenge of tuberculosis, compounds like N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are being explored for their potential as antitubercular agents.

Case Study: Inhibitory Effects on Mycobacterium tuberculosis

Recent research identified triazole derivatives that exhibited significant inhibitory effects on Mycobacterium tuberculosis, with one compound showing a MIC value of 12.5 μg/mL compared to the reference drug Isoniazid .

| Compound | Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | 12.5 |

| Isoniazid | M. tuberculosis | Reference |

作用機序

The mechanism of action of N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiazole and methyl groups.

5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group.

Uniqueness

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methoxybenzyl and phenylthiazol groups, which may confer distinct biological activities and chemical properties compared to its analogs.

生物活性

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in recent research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scholarly sources.

Synthesis

The synthesis of N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-methyl-1H-1,2,3-triazole with various thiazole derivatives. The synthetic route often employs click chemistry methods that enhance the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

-

Cytotoxicity : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values indicate potent cytotoxicity, with some derivatives showing IC50 values as low as 1.1 µM against MCF-7 cells .

Cell Line IC50 (µM) MCF-7 1.1 HCT116 2.6 HepG2 1.4

The mechanism through which N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its anticancer effects is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds in this class have shown significant TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM . This inhibition leads to apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

- Inhibition against Bacteria : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, it effectively inhibited Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antimicrobial Efficacy Table

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Anticancer Studies : A study involving a series of triazole derivatives demonstrated that modifications to the thiazole moiety significantly enhanced cytotoxicity against various cancer cell lines. The incorporation of methoxy groups was particularly beneficial for increasing activity .

- Antimicrobial Studies : Research on triazole-thiazole hybrids revealed that these compounds exhibited strong antibacterial properties comparable to standard antibiotics like norfloxacin. The structure–activity relationship (SAR) analysis indicated that electron-donating groups on the phenyl ring enhanced antimicrobial activity .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical factors include:

- Coupling agents : Use EDCI/HOBt for amide bond formation to minimize racemization and improve yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency for triazole-thiazole hybridization .

- Catalysts : Potassium carbonate or triethylamine facilitates nucleophilic substitutions in thiazole ring formation .

- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .

Example synthesis steps:

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Triazole formation | Sodium azide, Cu(I) catalysis | 58–70% | |

| 2 | Thiazole coupling | EDCI/HOBt, DMF, RT | 89–98% | |

| 3 | Final purification | Ethanol-DMF recrystallization | >95% purity |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks for methoxybenzyl (δ 3.8–4.0 ppm) and thiazole protons (δ 7.2–8.1 ppm) .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole/thiazole ring vibrations .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 422.1) .

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : EDCI/HOBt outperforms DCC in amide coupling due to reduced side reactions .

- Temperature control : Maintain 20–25°C during chloroacetyl chloride additions to prevent decomposition .

- Solvent effects : Dioxane improves solubility of intermediates compared to THF .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies?

- Orthogonal assays : Combine enzymatic inhibition (e.g., COX1/2) with cell-based viability assays to cross-validate results .

- Purity verification : Use HPLC (>99% purity) to rule out impurities affecting activity .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to isolate SAR trends .

Q. What SHELX-based methodologies are recommended for crystallographic analysis?

- Refinement : Use SHELXL for high-resolution data, especially for anisotropic displacement parameters and twinning correction .

- Validation : WinGX integrates ORTEP for visualizing anisotropic ellipsoids and validating hydrogen bonding networks .

- Data deposition : Format CIF files using SHELXPRO for compatibility with crystallographic databases .

Q. How to elucidate SAR for aryl-thiazole modifications?

- Substituent variations : Introduce electron-withdrawing groups (e.g., -Br, -F) to the phenyl ring to assess impact on bioactivity .

- Docking studies : Use AutoDock Vina to simulate binding poses with targets (e.g., α-glucosidase) and correlate with experimental IC₅₀ values .

- Pharmacophore modeling : Identify critical moieties (e.g., methoxybenzyl) for target engagement using Schrödinger Suite .

Q. What experimental approaches determine binding modes with biological targets?

- X-ray crystallography : Co-crystallize the compound with purified enzymes (e.g., α-glucosidase) to resolve binding interactions at <2.0 Å resolution .

- NMR titration : Monitor chemical shift perturbations in target proteins (e.g., BSA) to map binding sites .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for structure-kinetic relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。